molecular formula C9H13N3O2 B1444955 4-[(Dimethylamino)methyl]-2-nitroaniline CAS No. 1249667-42-2

4-[(Dimethylamino)methyl]-2-nitroaniline

Cat. No. B1444955
M. Wt: 195.22 g/mol
InChI Key: ZVIOAVVHBYSARU-UHFFFAOYSA-N
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Description

The compound “4-[(Dimethylamino)methyl]-2-nitroaniline” likely contains a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to an aniline (C6H5NH2) structure . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.


Synthesis Analysis

While specific synthesis methods for “4-[(Dimethylamino)methyl]-2-nitroaniline” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution or electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of their bonds.


Chemical Reactions Analysis

The compound “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely undergo reactions typical of anilines, nitro compounds, and amines . These could include reactions with acids, bases, electrophiles, and nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely be influenced by its functional groups . For example, the presence of the nitro group could make the compound more acidic, while the dimethylamino group could make it more basic.

Scientific Research Applications

1. Terahertz Wave Generation

  • Application Summary: The compound 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS), which is similar to the compound you mentioned, has been used in the generation of terahertz waves. These waves have a high frequency and a short pulse, making them valuable in fields such as medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military .
  • Methods of Application: The generation of terahertz waves in DSTMS crystals with different thicknesses was studied. The absorption index and refractive index of the THz source in the frequency range of 1 to 4 THz were studied by the difference frequency method .
  • Results: The highest terahertz conversion efficiency found was 1.71×10^–5 .

2. Green Solvent

  • Application Summary: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has been used as a green solvent. It’s sold under the brand name Rhodiasolv PolarClean and is considered a non-toxic replacement for common polar aprotic solvents .
  • Results: The new synthesis was found to be more sustainable than the patented routes. This green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

3. Nonlinear Optical Applications

  • Application Summary: A new organic material, 4-N,N-dimethylamino-4’-N’-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), has been synthesized and used in nonlinear optical applications .
  • Methods of Application: DSDNS single crystals were grown from a methanol-acetonitrile medium by a low-temperature slow evaporation solution technique .
  • Results: The DSDNS crystal showed promising features towards application in the design of nonlinear optical devices and optical limiting applications .

4. Nucleophilic Catalyst

  • Application Summary: 4-Dimethylaminopyridine (DMAP), a compound similar to the one you mentioned, is a useful nucleophilic catalyst for a variety of reactions .
  • Methods of Application: DMAP is used in esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
  • Results: The use of DMAP as a catalyst has been found to improve the efficiency of these reactions .

5. Terahertz Sensitive Material

  • Application Summary: 4-N,N-dimethylamino-4’-N’-methyl-stilbazolium tosylate (DAST) is an important nonlinear optical and terahertz sensitive material .
  • Methods of Application: The poor conductivity and extreme process for crystal growth limit practical applications .
  • Results: Despite the limitations, DAST is still considered an important material in the field of terahertz technology .

6. Efficient Synthesis and Extended Applications of Green Solvent

  • Application Summary: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to the one you mentioned, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
  • Methods of Application: A retrosynthetic approach was taken to identify novel shorter synthetic routes in alignment with green chemistry principles .
  • Results: The new synthesis was found to be more sustainable than the patented routes . Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Safety And Hazards

The safety and hazards of “4-[(Dimethylamino)methyl]-2-nitroaniline” would depend on its specific physical and chemical properties . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research on “4-[(Dimethylamino)methyl]-2-nitroaniline” would likely depend on its properties and potential applications . For example, if it has interesting optical or electronic properties, it could be studied for use in devices such as sensors or light-emitting diodes.

properties

IUPAC Name

4-[(dimethylamino)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIOAVVHBYSARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]-2-nitroaniline

Synthesis routes and methods

Procedure details

To a stirred solution of dimethylamine (4.0 mL, 2 M, 8.0 mmol) in MeOH (4 mL) was added Ti(OiPr)4 (1.15 g, 4 mmol) and the solution was stirred at room temperature for 15 minutes Then 4-amino-3-nitro-benzaldehyde (160 g, 1.0 mmol) in MeOH (2 mL) was added and the solution was stirred at room temperature overnight. Then NaBH4 (78 g, 2 mmol) was added and the solution was stirred at room temperature for 1 hour. LCMS showed major product peak. The solution was diluted with EtOAc (60 mL) and washed with water (2×100 mL) and brine (50 mL), dried over anhydrous Na2SO4. The solution was evaporated to dryness and 130 mg of crude product was collected, which was used for the next step without further purification, 1H NMR (400 MHz, DMSO-d6) δ 7.82 (s, 1H), 7.35 (br s, 2H), 7.31 (dd, 1H), 6.97 (d, 1H), 3.26 (s, 2H), 2.12 (s, 6H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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